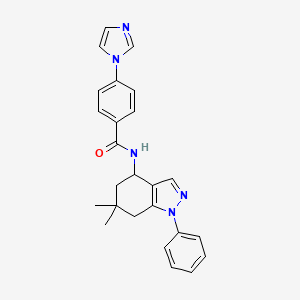![molecular formula C13H19N5O3 B6016027 8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6016027.png)
8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mechanism of Action
8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acts as a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in the regulation of various physiological and pathological processes. By blocking dopamine D1 receptors, this compound can modulate the release of other neurotransmitters and affect the function of other brain regions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA. It can also affect the function of various brain regions, including the prefrontal cortex, striatum, and hippocampus. This compound has been shown to affect learning and memory, reward, motor control, and other important processes.
Advantages and Limitations for Lab Experiments
8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective dopamine D1 receptor antagonist, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. It is also relatively stable and easy to use, which makes it a popular choice for many researchers. However, this compound has some limitations. It can have off-target effects on other receptors, which can complicate the interpretation of experimental results. It can also have dose-dependent effects, which can make it difficult to determine the optimal dose for a particular experiment.
Future Directions
There are many future directions for research on 8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for treating addiction in humans. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases, such as Parkinson's disease. This compound has been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have therapeutic potential for treating this debilitating condition. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential limitations and off-target effects.
Synthesis Methods
8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized by several methods, including the condensation of 3-(chloromethyl)-1-methyl-1H-pyrazole with piperidine-3-carboxaldehyde, followed by the reaction with 8-chlorotheophylline. Another method involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with piperidine-3-carboxylic acid, followed by the reaction with 8-chlorotheophylline. Both methods yield this compound with high purity and yield.
Scientific Research Applications
8-[3-(hydroxymethyl)-1-piperidinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is widely used in scientific research to study the role of dopamine in various physiological and pathological processes. It is particularly useful in studying the functions of dopamine D1 receptors, which are involved in many important processes, including learning and memory, reward, and motor control. This compound has been used in studies on Parkinson's disease, schizophrenia, addiction, and other neurological and psychiatric disorders.
properties
IUPAC Name |
8-[3-(hydroxymethyl)piperidin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-16-10-9(11(20)17(2)13(16)21)14-12(15-10)18-5-3-4-8(6-18)7-19/h8,19H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRKVJBJGRKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}-4-piperidinecarboxylate](/img/structure/B6015959.png)
![ethyl 3-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)hexanoate](/img/structure/B6015961.png)
![2-(4-fluorophenyl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B6015966.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6015967.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-thiophenecarboxamide](/img/structure/B6016008.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016010.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016014.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6016020.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6016022.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6016031.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6016035.png)
![3-({2-[5-(4-morpholinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}carbonyl)benzonitrile](/img/structure/B6016040.png)